![molecular formula C23H23N3O4 B2403705 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938036-90-9](/img/structure/B2403705.png)
1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound within the pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions:
Formation of Intermediate Compounds: : The initial steps often include forming intermediate compounds that contribute to the furan and pyrimidine rings' structure.
Ring Closure Reactions: : Subsequent reactions involve ring closure to integrate the furan and pyrimidine rings.
Substitution Reactions: : Introduction of phenylamino and propoxyphenyl groups via nucleophilic substitution reactions.
Industrial Production Methods: In industrial settings, this compound's production might involve optimized reaction conditions, like elevated temperatures, controlled pH environments, and the use of catalysts to increase yield and efficiency.
Types of Reactions
Oxidation: : Can undergo oxidation reactions, which might modify the furan ring, leading to variations in its chemical properties.
Reduction: : Reduction reactions can alter the pyrimidine ring, impacting its interaction with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Solvents: : Polar aprotic solvents like dimethyl sulfoxide or acetonitrile to stabilize intermediates during reactions.
Major Products Formed
Hydroxylated Derivatives: : Oxidation can yield hydroxylated derivatives with modified properties.
Dehalogenated Products: : Reduction may result in dehalogenated compounds, impacting the overall molecular activity.
Substituted Analogues: : Substitution reactions can generate a variety of analogues, each with unique characteristics based on the introduced groups.
Applications De Recherche Scientifique
1,3-Dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione finds applications in several scientific domains:
Chemistry
Catalysis Research: : Acts as a catalyst or ligand in various chemical transformations, improving reaction rates and selectivity.
Biology
Enzyme Inhibition Studies: : Used to study the inhibition of specific enzymes, offering insights into biochemical pathways.
Medicine
Drug Development: : Potential precursor or active component in pharmaceuticals targeting specific cellular pathways or diseases.
Industry
Material Science: : Incorporated in the development of new materials with desirable physical and chemical properties.
Mécanisme D'action
This compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The furan and pyrimidine rings interact with active sites, altering the conformation and activity of the target molecules. These interactions can modulate various biochemical pathways, resulting in therapeutic or functional outcomes.
Similar Compounds
1,3-Dimethyl-5-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
6-(Phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine
Uniqueness: Compared to similar compounds, 1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to the combined presence of dimethyl, phenylamino, and propoxyphenyl groups. This unique configuration imparts specific chemical properties and biological activities not found in its analogues, making it a valuable subject of study.
There you go—a deep dive into the world of this compound. Fascinating stuff, isn't it? What's your next query?
Propriétés
IUPAC Name |
6-anilino-1,3-dimethyl-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-4-13-29-17-12-8-9-15(14-17)18-19-21(27)25(2)23(28)26(3)22(19)30-20(18)24-16-10-6-5-7-11-16/h5-12,14,24H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABLGAAHRJSLOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
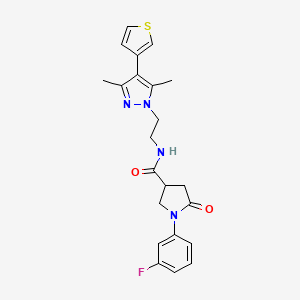
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2403625.png)
![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)
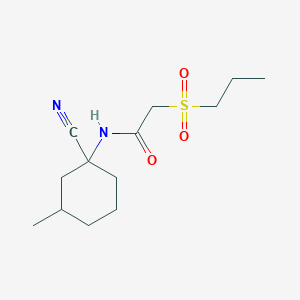
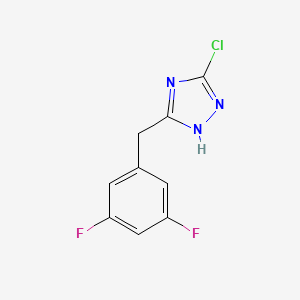
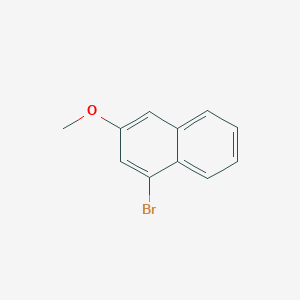
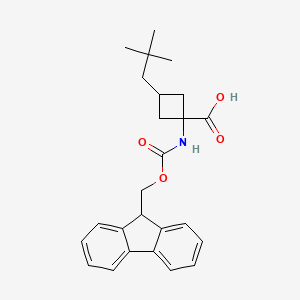
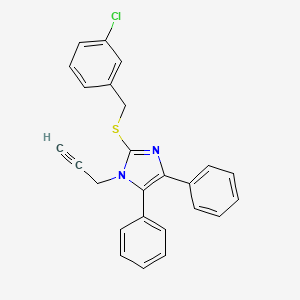
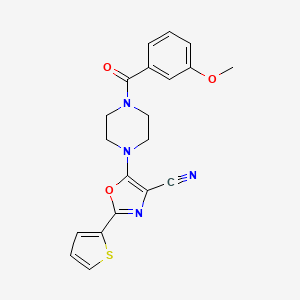
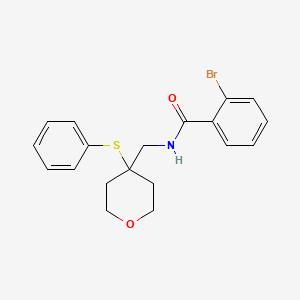

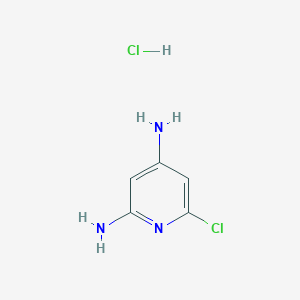
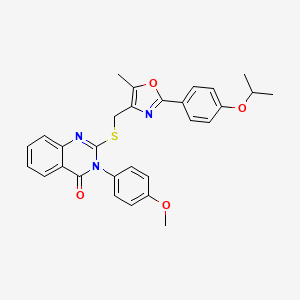
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)
